2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid
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Overview
Description
2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid is a synthetic organic compound with the molecular formula C13H13NO5S2 and a molecular weight of 327.38 g/mol . It is known for its role as an inhibitor of ion channels and receptors, specifically activating the nicotinic acetylcholine receptor by binding to it and preventing the displacement of acetylcholine .
Preparation Methods
The synthesis of 2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid involves several steps. One common synthetic route includes the reaction of 4-(N-methylthiophene-2-sulfonamido)phenol with chloroacetic acid under basic conditions to form the desired product . The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the product, which is subsequently purified by recrystallization or chromatography.
Chemical Reactions Analysis
2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonamide group to a sulfonic acid.
Scientific Research Applications
2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its ability to modulate ion channels and receptors, making it a valuable tool in neuropharmacology research.
Medicine: Its role as an ion channel inhibitor makes it a potential candidate for the development of new therapeutic agents for neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid involves its interaction with ion channels and receptors. It activates the nicotinic acetylcholine receptor by binding to it and preventing the displacement of acetylcholine, thereby modulating the receptor’s activity . This interaction affects the flow of ions across the cell membrane, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid can be compared with other similar compounds, such as:
2-[4-(N-methylphenylsulfonamido)phenoxy]acetic acid: This compound has a similar structure but lacks the thiophene ring, which may result in different chemical and biological properties.
2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]propionic acid: This compound has a propionic acid group instead of an acetic acid group, which may affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structure, which allows it to interact with ion channels and receptors in a distinct manner, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[methyl(thiophen-2-ylsulfonyl)amino]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S2/c1-14(21(17,18)13-3-2-8-20-13)10-4-6-11(7-5-10)19-9-12(15)16/h2-8H,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEPRFOTLGRMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OCC(=O)O)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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